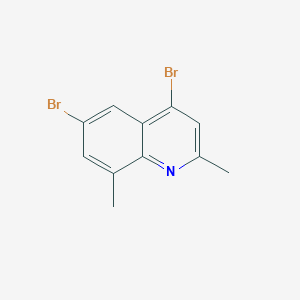

4,6-Dibromo-2,8-dimethylquinoline

Description

4,6-Dibromo-2,8-dimethylquinoline (CAS 1189107-47-8) is a halogenated quinoline derivative with bromine atoms at positions 4 and 6 and methyl groups at positions 2 and 6. Its molecular formula is C₁₁H₁₀Br₂N, and it has a molecular weight of 316.02 g/mol. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-290537) and is utilized in organic synthesis, medicinal chemistry, and materials science due to its reactivity and structural versatility .

Properties

CAS No. |

1189107-47-8 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.00 g/mol |

IUPAC Name |

4,6-dibromo-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 |

InChI Key |

FSGAPPHMFXJMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,8-dimethylquinoline typically involves the bromination of 2,8-dimethylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for 4,6-Dibromo-2,8-dimethylquinoline are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,8-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Coupling Reactions: The compound can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline derivatives with different oxidation states .

Scientific Research Applications

4,6-Dibromo-2,8-dimethylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,8-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Quinoline Derivatives

6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline (4c)

- Structure : Bromine at positions 6 and 8, a 4-chlorophenyl group at position 2, and a methoxy group at position 3.

- Properties: Rf: 0.85 (silica gel) Yield: 64% Molecular Formula: C₁₆H₁₀Br₂ClNO Key Applications: Intermediate in synthesis of bioactive molecules .

6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)

- Structure : Bromine at positions 6 and 8, a 4-methoxyphenyl group at position 2, and methoxy at position 4.

- Properties :

Comparison with 4,6-Dibromo-2,8-dimethylquinoline:

- Substituent Effects: The methoxy and aryl groups in 4c/4d enhance solubility but reduce lipophilicity compared to the methyl groups in 4,6-Dibromo-2,8-dimethylquinoline.

- Synthetic Utility: 4c/4d are tailored for cross-coupling reactions, whereas 4,6-Dibromo-2,8-dimethylquinoline serves as a precursor for symmetrical substitutions .

Chlorinated Analogues

4,7-Dichloro-2,8-dimethylquinoline (CAS 21728-15-4)

Comparison :

- Reactivity: Bromine in 4,6-Dibromo-2,8-dimethylquinoline offers higher electrophilic reactivity than chlorine, enabling diverse functionalizations.

- Economic Viability: Chlorinated derivatives are cheaper but less versatile in synthesis .

Mixed Halogen Derivatives

7-Bromo-4-chloro-2,8-dimethylquinoline (CAS 1189106-62-4)

Comparison :

- Electronic Effects: Mixed halogens create asymmetric electronic environments, altering reactivity compared to symmetrically brominated 4,6-Dibromo-2,8-dimethylquinoline .

Superbasic Quinolinoquinolines

4,9-Dibromoquinolino[7,8-h]quinoline (17)

- Structure: Bromine at positions 4 and 9 in a fused quinoline system.

- Properties: Basicity: pKaH > 1,8-bis(dimethylaminonaphthalene) (DMAN) in acetonitrile. Applications: Precursor for superbasic catalysts .

Comparison :

- Basicity: 4,6-Dibromo-2,8-dimethylquinoline lacks the fused-ring system required for superbasicity, limiting its utility in catalysis .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Market and Industrial Comparison (2025 Projections)

| Compound | Global Production Value (USD) | Key Regions | Competitive Advantages |

|---|---|---|---|

| 4,6-Dibromo-2,8-dimethylquinoline | Not reported | N/A | High reactivity for synthesis |

| 4,7-Dichloro-2,8-dimethylquinoline | $XX million | Asia, North America | Cost-effective, scalable |

Biological Activity

4,6-Dibromo-2,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Br2N

- Molecular Weight : 292.99 g/mol

- CAS Number : 1189107-47-8

Antimicrobial Properties

Research indicates that 4,6-Dibromo-2,8-dimethylquinoline exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, 4,6-Dibromo-2,8-dimethylquinoline has been studied for its anticancer effects. Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound showed IC50 values ranging from 15 to 30 µM across these cell lines, indicating a moderate level of potency.

The biological activity of 4,6-Dibromo-2,8-dimethylquinoline is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of 4,6-Dibromo-2,8-dimethylquinoline against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with standard antibiotics like penicillin.

Anticancer Research

In vitro studies on MCF-7 cells revealed that treatment with 4,6-Dibromo-2,8-dimethylquinoline led to significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.